N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorophenyl group at position 1 and a 1H-pyrrol-1-yl group at position 3. The pyrazole ring is connected via a carboxamide linker to a 5-ethyl-1,3,4-thiadiazole moiety. While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with known bioactive molecules, implying possible pesticidal or pharmacological activity.
Properties
Molecular Formula |
C18H15FN6OS |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15FN6OS/c1-2-15-22-23-18(27-15)21-16(26)14-11-20-25(13-7-5-12(19)6-8-13)17(14)24-9-3-4-10-24/h3-11H,2H2,1H3,(H,21,23,26) |
InChI Key |
VYXXKMXZTLMSBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the Thiadiazole Moiety: This step might involve the reaction of the pyrazole intermediate with ethylthiosemicarbazide under oxidative conditions.
Attachment of the Fluorophenyl Group: This can be done via a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: This step might involve the reaction of the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” might be studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. It could be a candidate for drug development targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Based Agrochemicals
FOE 5043 (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)
- Structural Features : Contains a 5-CF₃-substituted thiadiazole linked to a fluorophenyl group via an acetamide bridge.
- Application : Used as a pesticide (FOE 5043) .
- The carboxamide linker in the target compound may enhance polarity compared to FOE 5043’s ether-acetamide structure, influencing solubility and bioavailability.
Tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea)
- Structural Features : Features a tert-butyl-substituted thiadiazole and a urea linker.
- Application : Herbicide .
- Comparison :
- The target’s ethyl group (vs. tert-butyl) offers a smaller hydrophobic profile, which could affect soil adsorption or target enzyme binding.
- The carboxamide in the target compound may provide stronger hydrogen-bonding capacity than tebuthiuron’s urea group.
Pyrazole-Thiadiazole Hybrids
N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea
- Structural Features: Combines a phenoxy-phenyl pyrazole with a propyl-thiadiazole via a thiourea bridge .
- Comparison: The target compound’s fluorophenyl group (vs. The carboxamide linker (vs. thiourea) may reduce toxicity risks associated with sulfur-containing groups.
Pyrrole-Substituted Thiadiazoles
4-Phenyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole (4a)
- Structural Features : A thiadiazole ring substituted with phenyl and pyrrole groups .
- Synthesis: Prepared via refluxing 2-amino-thiadiazoles with 2,5-dimethoxytetrahydrofuran in glacial acetic acid .
- Comparison :
- The target compound integrates pyrrole into a pyrazole-thiadiazole scaffold, offering dual heterocyclic systems for multi-target interactions.
- The ethyl and fluorophenyl substituents in the target may confer greater lipophilicity than 4a’s phenyl group.
Structural and Functional Implications
Table 1: Key Comparative Features
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C15H15FN4O2S |
| Molar Mass | 334.37 g/mol |
| CAS Number | 878731-43-2 |
1. Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiadiazole have been reported to possess significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
2. Anticancer Properties
Recent research indicates that this compound may demonstrate anticancer activity by inducing apoptosis in various cancer cell lines. The presence of the pyrazole moiety is often associated with enhanced cytotoxicity against tumor cells. For example, studies involving similar pyrazole derivatives have shown effectiveness against breast and lung cancer cells.
3. Anti-inflammatory Effects
Compounds containing thiadiazole and pyrazole structures are known for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for disease progression.
- Receptor Modulation : It might interact with various receptors (e.g., G-protein coupled receptors) influencing cellular signaling pathways.
Case Studies
A selection of relevant case studies highlights the compound's potential:
Case Study 1: Antimicrobial Efficacy
In vitro studies demonstrated that a related thiadiazole derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests that modifications to the thiadiazole structure can enhance antimicrobial potency.
Case Study 2: Anticancer Activity
A study evaluated the cytotoxic effects of pyrazole derivatives on A549 lung cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.
Q & A
Q. What are the key synthetic pathways for constructing the 1,3,4-thiadiazole moiety in this compound?
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives or by reacting 2-amino-1,3,4-thiadiazoles with appropriate reagents. For example, describes a method using 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles reacted with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux. This approach introduces pyrrole substituents, which could be adapted for the target compound by modifying the starting materials. Critical steps include monitoring via TLC and recrystallization in ethanol for purity.
Q. How can the pyrazole core be functionalized with a 4-fluorophenyl group?
The pyrazole ring is often synthesized via cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with substituted hydrazines. For instance, outlines the use of phenylhydrazine and DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form 5-methyl-1-phenylpyrazole derivatives. To introduce the 4-fluorophenyl group, substitute phenylhydrazine with 4-fluorophenylhydrazine. Post-synthesis, hydrolysis of the ester to a carboxylic acid is required before coupling to the thiadiazole moiety.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹, pyrrole N-H stretch).
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm, pyrrole protons at δ 6.2–6.8 ppm).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography (if available): Provides definitive structural proof, as demonstrated in for related pyrazole-thiazole hybrids.
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme Inhibition Assays : Target kinases or receptors based on structural analogs (e.g., 1,3,4-thiadiazoles often exhibit kinase inhibition).
- Cytotoxicity Screening : Use cancer cell lines (e.g., MTT assay) to assess antiproliferative effects.
- Antimicrobial Testing : Agar dilution or microbroth dilution methods for bacterial/fungal strains.
Advanced Research Questions
Q. How can reaction fundamentals and reactor design optimize the synthesis of this compound?
Statistical experimental design (e.g., Box-Behnken or factorial design) minimizes trial-and-error. highlights methods to reduce experiments while optimizing variables (e.g., temperature, solvent ratio, catalyst loading). For example, varying reflux time and acid concentration in glacial acetic acid (from ) can be modeled to maximize yield.
Q. How do computational methods enhance the prediction of reaction pathways?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates. describes ICReDD’s approach, combining computational reaction path searches with experimental validation. For this compound, simulate the cyclocondensation mechanism to identify rate-limiting steps or side reactions. Computational tools like Gaussian or ORCA are recommended.
Q. What strategies resolve contradictions in biological activity data across studies?
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., ’s pyrazole-carbothioamides) to isolate substituent effects.
- Molecular Docking : Use AutoDock or Schrödinger to assess binding mode variations (e.g., fluorophenyl vs. chlorophenyl interactions with a target protein).
- Meta-Analysis : Pool data from multiple studies, adjusting for assay conditions (e.g., cell line differences).
Q. How can membrane separation technologies improve purification?
classifies membrane technologies under CRDC RDF2050104. For this compound, nanofiltration or reverse osmosis could separate by molecular weight or polarity. For example, polar carboxamide groups may interact with cellulose acetate membranes, enhancing selectivity over byproducts.
Methodological Tables
Q. Table 1: Key Reaction Conditions for Thiadiazole Synthesis
| Parameter | Optimal Range (from ) |
|---|---|
| Solvent | Glacial acetic acid |
| Reflux Time | 1 hour |
| Temperature | 100–110°C |
| Workup | Ice-cold water, NaHCO₃ basification |
| Recrystallization Solvent | Ethanol |
Q. Table 2: Spectroscopic Benchmarks
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Carboxamide (C=O) | 1670 | - |
| 4-Fluorophenyl | - | 7.2–7.8 (doublet, J=8 Hz) |
| Pyrrole (N-H) | 3400 | 6.2–6.8 (multiplet) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
